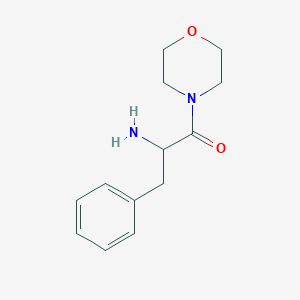

2-Amino-1-(morpholin-4-YL)-3-phenylpropan-1-one

Beschreibung

2-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a morpholine ring, a phenyl group, and an amino moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where balanced hydrophobicity and electronic interactions are critical.

Eigenschaften

IUPAC Name |

2-amino-1-morpholin-4-yl-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12(10-11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15/h1-5,12H,6-10,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAMZZJTBNPSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Procedure Highlights:

Key Data:

Advantages : Rapid reaction times and compatibility with microwave-assisted organic synthesis (MAOS).

Limitations : Requires careful control of formaldehyde stoichiometry to avoid over-alkylation.

Reductive Amination Approach

Reductive amination offers a streamlined route by coupling a ketone with morpholine in the presence of a reducing agent.

Protocol Overview:

Performance Metrics:

Industrial Adaptation : Continuous flow chemistry enhances scalability, achieving >80% yield with residence times under 30 minutes.

Fragment-Based Coupling Strategies

Fragment-based methods, such as those described by Schweiker et al. (2015), involve modular assembly of morpholine and phenylalanine-derived intermediates.

Steps:

Data Summary:

Applications : This method is favored in medicinal chemistry for generating analogs with modified bioactivity.

Comparative Analysis of Methods

Efficiency and Practicality:

| Method | Yield | Time | Scalability |

|---|---|---|---|

| Mannich Reaction | 72% | 10 min | Moderate |

| Reductive Amination | 88% | 24 h | High |

| Fragment-Based | 67% | Multi-step | Low |

Catalytic Insights : CAN in Mannich reactions minimizes side products, while zinc acetate in reductive amination improves turnover frequency.

Industrial-Scale Considerations

Continuous Flow Synthesis :

Safety Protocols :

-

Handling morpholine requires inert atmospheres (N₂/Ar) due to moisture sensitivity.

-

Phenylsilane poses flammability risks; static discharge prevention is critical.

Emerging Techniques and Innovations

Photocatalytic Methods :

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(Morpholin-4-yl)-3-phenylpropan-1-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird zum Studium von Enzymwechselwirkungen und Proteinbindung eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und schmerzlindernde Wirkungen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-1-(morpholin-4-YL)-3-phenylpropan-1-one is investigated for its therapeutic properties :

- Anti-inflammatory and Analgesic Effects : Studies have indicated its potential in modulating inflammatory pathways, making it a candidate for pain management therapies.

- Neurotransmitter Modulation : The compound exhibits interactions with neurotransmitter systems, suggesting applications in treating mood disorders such as anxiety and depression .

Antitumor Activity

Research has shown that derivatives of this compound can demonstrate antitumor properties . Molecular docking studies indicate that it can bind to specific targets involved in cancer progression, providing a basis for developing new anticancer agents .

Enzyme Interaction Studies

The compound is utilized in studies examining enzyme interactions and protein binding, which are crucial for understanding metabolic pathways and drug metabolism. Its ability to inhibit or activate specific enzymes can lead to insights into disease mechanisms.

Material Science

In industrial applications, this compound serves as a building block for synthesizing new materials. Its chemical reactivity allows it to be incorporated into polymers or other materials that require specific functional groups for enhanced performance.

Case Study 1: Antitumor Evaluation

A recent study synthesized derivatives of this compound and evaluated their antitumor activity through in vitro assays. Results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, leading to further exploration of their mechanisms of action through molecular docking techniques .

Case Study 2: Neuropharmacological Studies

Another investigation focused on the neuropharmacological effects of the compound. It was found to modulate serotonin and norepinephrine levels in animal models, suggesting its potential use in treating depressive disorders .

Wirkmechanismus

Der Wirkungsmechanismus von 2-Amino-1-(Morpholin-4-yl)-3-phenylpropan-1-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Das Vorhandensein des Morpholinrings und der Phenylgruppe erhöht seine Bindungsaffinität und -spezifität. Die beteiligten Pfade können die Hemmung der Enzymaktivität oder die Veränderung der Rezeptorsignalisierung umfassen.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Morpholine-Containing Propan-1-one Derivatives

Key Observations :

- Substituent Impact: Fluorine substitution (e.g., 4-fluorophenyl in Entry 2) enhances anti-malarial activity compared to non-fluorinated analogs, likely due to improved target binding via electronegative interactions .

- Stereochemistry : The R-configuration in Entry 3 reduces IC50 values by ~40% compared to the S-isomer, highlighting the role of stereochemistry in biological efficacy .

- Backbone Modifications : Dimethyl groups (as in ) may improve metabolic stability by hindering oxidative degradation but could reduce target affinity due to steric bulk.

Morpholine Positioning and Pharmacological Relevance

Morpholine’s position and connectivity significantly influence activity:

- Quinoline Derivatives: Substitution with a 2-(morpholin-4-yl)ethyl group in quinoline-3-carboxamides resulted in 14-fold lower receptor affinity (Ki = 221 nM) compared to n-pentyl analogs, suggesting that morpholine’s placement relative to the core scaffold is critical .

Biologische Aktivität

2-Amino-1-(morpholin-4-YL)-3-phenylpropan-1-one, also known as 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure includes an amino group, a morpholine ring, and a phenyl group, which contribute to its pharmacological properties and applications in various therapeutic areas.

The molecular formula of this compound is C13H19ClN2O2, with a molecular weight of approximately 270.755 g/mol. Its unique combination of functional groups allows for diverse interactions within biological systems.

Research indicates that this compound influences neurotransmitter systems by modulating the release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This activity suggests potential therapeutic applications in treating neurological disorders and enhancing synaptic transmission.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

- Monoamine Release Modulation : The compound has been shown to enhance the release of dopamine and serotonin, which are critical in mood regulation and cognitive function.

- Potential Therapeutic Applications : Due to its ability to modulate neurotransmitter levels, it may be explored for conditions like depression, anxiety disorders, and neurodegenerative diseases.

2. Antidepressant Activity

- Studies have suggested that compounds with similar structures can exhibit antidepressant-like effects in animal models, indicating that this compound may possess similar properties.

3. Synthetic Utility

- This compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules with potential pharmacological activity.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-1-(4-morpholinyl)-3-phenylpropanone hydrochloride | N/A | Exhibits significant neuropharmacological activity |

| 2-Amino-1-phenyl-1-propanone hydrochloride | 16735-19-6 | Lacks morpholine; simpler structure; similar activity |

| 1-(4-hydroxyphenyl)-3-phenylpropanone | 36941-00-1 | Hydroxy group instead of morpholine; different reactivity |

| (2S)-2-Amino-1-phenyl-1-propanone hydrochloride | 72739-14-1 | Chiral center; distinct pharmacological properties |

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 2-Amino-1-(morpholin-4-YL)-3-phenylpropanone:

Case Study 1: Neurotransmitter Modulation

A study demonstrated that the compound significantly increased dopamine release in vitro, suggesting its potential role as a therapeutic agent for Parkinson's disease or other dopaminergic dysfunctions.

Case Study 2: Antidepressant-Like Effects

In animal models, administration of this compound resulted in reduced depressive-like behaviors, indicating its potential as an antidepressant. The mechanisms underlying these effects are believed to involve serotonin receptor modulation.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of morpholine with appropriate ketone precursors and subsequent functionalization. Key steps include:

- Amine protection : Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during coupling steps.

- Catalytic systems : Employ palladium or copper catalysts for cross-coupling reactions involving aryl halides .

- Temperature control : Reactions are often conducted under reflux (60–120°C) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .

- Monitoring : Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) ensures reaction progression and purity .

Q. How can spectroscopic techniques (NMR, MS, IR) be utilized to confirm the structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify protons on the morpholine ring (δ 3.6–3.8 ppm, multiplet) and aromatic protons (δ 7.2–7.5 ppm).

- ¹³C NMR : Carbonyl resonance (δ ~205 ppm) and morpholine carbons (δ 45–65 ppm) confirm backbone connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion ([M+H]⁺) and fragments (e.g., loss of morpholine moiety at m/z ~87) .

- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement and ORTEP-3 for visualization .

Q. What are the common reactivity patterns of the morpholine and phenylpropanone moieties in this compound?

Methodological Answer:

- Morpholine :

- Participates in nucleophilic substitutions (e.g., alkylation at the nitrogen) under basic conditions .

- Ring-opening reactions occur with strong acids or electrophiles (e.g., bromine in acetic acid) .

- Phenylpropanone :

- The ketone group undergoes condensation with amines or hydrazines to form Schiff bases or hydrazones .

- α-Hydrogen abstraction enables enolate formation for alkylation or Michael additions .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiomerically pure forms of this compound be addressed?

Methodological Answer:

- Chiral chromatography : Use cellulose-based chiral stationary phases (CSPs) like Chiralpak® IA to resolve enantiomers .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during ketone functionalization to induce stereoselectivity .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) catalyze selective hydrolysis of ester intermediates to isolate desired enantiomers .

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during structure validation?

Methodological Answer:

- Multi-software validation : Cross-check refinement results using SHELXL (for small molecules) and WinGX (for symmetry validation) .

- Thermal ellipsoid analysis : Use ORTEP-3 to identify disordered regions and apply restraints to atomic displacement parameters (ADPs) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) to validate packing motifs .

Q. What computational methods are effective for analyzing ring puckering in morpholine derivatives?

Methodological Answer:

Q. How can enzyme inhibition mechanisms involving this compound be evaluated in biological systems?

Methodological Answer:

- Kinetic assays : Use Michaelis-Menten analysis with varying substrate concentrations to determine inhibition constants (Ki) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess interaction strength with target enzymes .

- Molecular docking : Employ AutoDock Vina to model ligand-enzyme interactions, focusing on morpholine’s hydrogen-bonding potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.